1-(6-Bromo-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Bromo-1,3-benzothiazol-2-yl)piperidine-4-carboxamide is a compound that belongs to the class of benzothiazole derivatives.
Preparation Methods
The synthesis of 1-(6-Bromo-1,3-benzothiazol-2-yl)piperidine-4-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 2-aminothiophenol with an appropriate brominated aromatic aldehyde to form the benzothiazole ring . This intermediate can then be reacted with piperidine-4-carboxylic acid or its derivatives to form the final compound. The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) .
Chemical Reactions Analysis
1-(6-Bromo-1,3-benzothiazol-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(6-Bromo-1,3-benzothiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound inhibits enzymes such as dihydroorotase and DNA gyrase, which are essential for bacterial survival . The inhibition of these enzymes disrupts the bacterial cell processes, leading to cell death. Additionally, the compound’s structure allows it to interact with various proteins and pathways, enhancing its biological activity .
Comparison with Similar Compounds
1-(6-Bromo-1,3-benzothiazol-2-yl)piperidine-4-carboxamide can be compared with other benzothiazole derivatives, such as:
6-Chlorobenzo[d]thiazole derivatives: These compounds also exhibit antibacterial and antifungal activities but differ in their specific molecular targets and potency.
3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: These derivatives have been studied for their potential as anti-inflammatory and analgesic agents.
N’-(1,3-benzothiazol-2-yl)-arylamide derivatives: These compounds have shown promising activity against various bacterial strains and are being explored for their potential as new antibacterial agents.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C13H14BrN3OS |
---|---|
Molecular Weight |
340.24 g/mol |
IUPAC Name |
1-(6-bromo-1,3-benzothiazol-2-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C13H14BrN3OS/c14-9-1-2-10-11(7-9)19-13(16-10)17-5-3-8(4-6-17)12(15)18/h1-2,7-8H,3-6H2,(H2,15,18) |
InChI Key |
SUUXCMAHDRUJSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC3=C(S2)C=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.